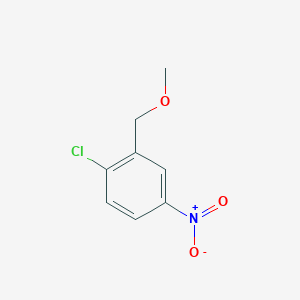![molecular formula C18H18ClNO2 B2890260 N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide CAS No. 2305529-49-9](/img/structure/B2890260.png)
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, also known as CMPEA, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This receptor is involved in modulating various cellular processes, including calcium signaling, ion channel activity, and gene expression. By modulating these processes, N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide may be able to exert neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of apoptosis, and the promotion of neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation of using N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide, including further exploration of its mechanism of action, the development of more specific sigma-1 receptor agonists, and the evaluation of its potential use in clinical settings. Additionally, more research is needed to determine the potential toxicity of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide and to develop methods for mitigating any potential adverse effects.
Synthesemethoden
The synthesis of N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide involves the reaction of 4-chloroacetophenone with benzaldehyde to form 1-(4-chlorophenyl)-2-phenylethanone, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-chlorophenyl)-2-phenylacetoacetate. This compound is then reacted with ethylenediamine to form N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal survival, and neuroprotection. N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-18(21)20-12-17(15-8-10-16(19)11-9-15)22-13-14-6-4-3-5-7-14/h2-11,17H,1,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJNVBIPYIRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2890178.png)

![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)
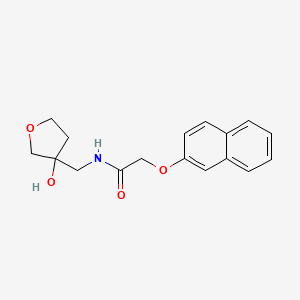
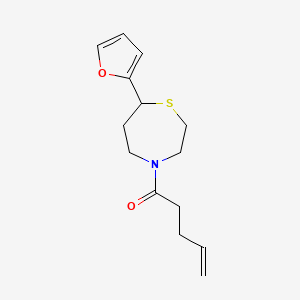
![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2890187.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)
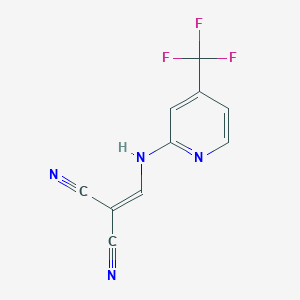
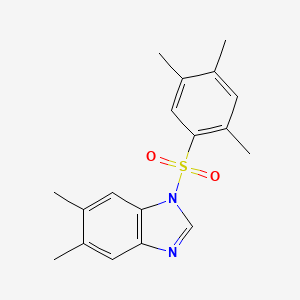
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2890196.png)
![Methyl 2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2890199.png)
